Monodesmethyl sumatriptan
Overview
Description
Monodesmethyl sumatriptan is a derivative of sumatriptan, a well-known medication used to treat migraine and cluster headaches. Sumatriptan belongs to the triptan class of drugs, which are serotonin receptor agonists. This compound is formed by the demethylation of sumatriptan, resulting in a compound with slightly different pharmacological properties.
Mechanism of Action
Target of Action
Monodesmethyl sumatriptan, like sumatriptan, is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) . These receptors are primarily found on intracranial blood vessels and sensory nerves of the trigeminal system .
Mode of Action
Upon binding to its targets, this compound causes vasoconstriction of the intracranial blood vessels . It also reduces neurogenic inflammation associated with antidromic neuronal transmission . These actions correlate with the relief of migraine, which is the primary therapeutic use of sumatriptan .
Biochemical Pathways
This compound is metabolized by oxidative deamination of its dimethylaminoethyl residue by monoamine oxidase A (MAO A) . This is different from the usual cytochrome P450 (CYP)-mediated demethylation seen in similar structural elements .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of sumatriptan. Sumatriptan is known to undergo extensive first-pass metabolism following oral administration . It is primarily metabolized in the liver to an indole acetic acid metabolite, which is inactive and then undergoes ester glucuronide conjugation . The drug is excreted in the urine and feces .
Result of Action
The vasoconstriction of intracranial blood vessels and reduction of neurogenic inflammation brought about by this compound result in the relief of migraine symptoms . This includes the alleviation of headache, nausea, photophobia, and phonophobia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s solubility and dissolution rate can be significantly improved by inclusion in cyclodextrins, which can enhance its pharmacological response . Additionally, the drug’s metabolism can be affected by the presence of other medications, particularly those that inhibit or induce CYP enzymes .
Biochemical Analysis
Biochemical Properties
Monodesmethyl sumatriptan interacts with various enzymes, proteins, and other biomolecules. For instance, it is metabolized by cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP2D6 . These enzymes convert this compound into N-desmethyl sumatriptan, which is further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6 .
Cellular Effects
This compound influences cell function by interacting with serotonin receptors in the brain . It induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . These actions have a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to serotonin receptors, leading to vasoconstriction and reduced inflammation . Additionally, it inhibits or activates certain enzymes, such as CYP1A2, CYP2C19, and CYP2D6 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like CYP1A2, CYP2C19, and CYP2D6, which play a role in its metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monodesmethyl sumatriptan typically involves the demethylation of sumatriptan. This can be achieved using various demethylating agents such as boron tribromide or aluminum chloride in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: Monodesmethyl sumatriptan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent compound, sumatriptan.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sumatriptan.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Monodesmethyl sumatriptan has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Studies on its interaction with serotonin receptors help in understanding the pharmacodynamics of triptans.
Medicine: Research on its efficacy and safety profile contributes to the development of improved migraine treatments.
Industry: It is used in the pharmaceutical industry for the synthesis of new triptan derivatives with potential therapeutic benefits.
Comparison with Similar Compounds
Monodesmethyl sumatriptan is compared with other triptan compounds such as:
Sumatriptan: The parent compound with a similar mechanism of action but different pharmacokinetic properties.
Rizatriptan: Another triptan with a faster onset of action and higher bioavailability.
Naratriptan: Known for its longer half-life and better tolerability.
Zolmitriptan: Offers a balance between efficacy and side effects.
Uniqueness: this compound is unique due to its specific demethylated structure, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other triptans .
Properties
IUPAC Name |
N-methyl-1-[3-[2-(methylamino)ethyl]-1H-indol-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-14-6-5-11-8-16-13-4-3-10(7-12(11)13)9-19(17,18)15-2/h3-4,7-8,14-16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTVAJYBEHCVJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50237425 | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88919-51-1 | |
Record name | Monodesmethyl sumatriptan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088919511 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monodesmethyl sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50237425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MONODESMETHYL SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6691XA829C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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